(1-Benzofuran-5-yl)hydrazinehydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-benzofuran-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H |
InChI Key |
ITCPDWJXKCOXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1NN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzofuran 5 Yl Hydrazinehydrochloride
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For (1-Benzofuran-5-yl)hydrazine hydrochloride, two primary strategic disconnections are considered:
C-N Bond Disconnection: The most logical initial disconnection is the bond between the C-5 carbon of the benzofuran (B130515) ring and the nitrogen atom of the hydrazine (B178648) moiety. This leads to a 5-functionalized benzofuran precursor and a hydrazine source. The functional group at the C-5 position (denoted as 'X') must be a suitable precursor for hydrazine formation, such as an amino group (via diazotization and reduction) or a leaving group like a halogen (for nucleophilic substitution).
Benzofuran Ring Disconnection: The second level of disconnection involves breaking the benzofuran ring itself. Numerous methods exist for benzofuran synthesis, and the choice of disconnection dictates the starting materials. Common strategies involve disconnections that lead to precursors like ortho-alkenylphenols, ortho-halophenols and terminal alkynes, or salicylaldehydes, which can be cyclized to form the heterocyclic ring.
These disconnections suggest a convergent synthetic strategy: one pathway focuses on constructing the appropriately substituted benzofuran core, while the other prepares for the introduction of the hydrazine group.
Precursor Synthesis Pathways to the 5-Substituted Benzofuran Moiety
The formation of the benzofuran ring can be achieved through various cyclization strategies, often catalyzed by transition metals or promoted by acidic or basic conditions. nih.govwuxiapptec.com The choice of method depends on the availability of starting materials and the desired substitution pattern.
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for constructing benzofuran scaffolds. acs.org One common approach is the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. rsc.orgnih.gov This method offers a high degree of flexibility in introducing substituents. For instance, coupling a 5-substituted-2-iodophenol with an appropriate alkyne can directly yield a 5-substituted benzofuran. nih.gov
Acid-Catalyzed Cyclizations: Acid-catalyzed dehydration and cyclization of suitable precursors, such as α-aryloxyketones or acetals, is another effective method. wuxiapptec.comrsc.org Polyphosphoric acid (PPA) is often used to promote the intramolecular electrophilic attack of a phenyl ring to form the furan (B31954) ring. wuxiapptec.com
Oxidative Cyclizations: The oxidative cyclization of ortho-alkenylphenols, such as 2-hydroxystilbenes, can produce 2-arylbenzofurans. nih.gov Reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] can be used in catalytic amounts for this transformation. organic-chemistry.org
| Reaction Type | Key Precursors | Catalyst/Reagent | General Description |
|---|---|---|---|
| Palladium-Catalyzed Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Sonogashira coupling followed by intramolecular ring closure to form the furan ring. nih.gov |
| Acid-Catalyzed Cyclization | α-Aryloxyketone or Acetal | Polyphosphoric Acid (PPA) | Intramolecular electrophilic substitution onto the aromatic ring to close the furan ring. wuxiapptec.com |
| Oxidative Cyclization | o-Alkenylphenol (e.g., 2-Hydroxystilbene) | PhI(OAc)₂ (catalytic), m-CPBA | Iodine(III)-catalyzed intramolecular cyclization through an oxidative process. organic-chemistry.org |
To introduce the hydrazine moiety at the C-5 position, a precursor with a suitable functional group at this location is required. This can be achieved either by starting with an already substituted precursor or by functionalizing the benzofuran ring after its formation. Direct C-H functionalization is an increasingly important strategy in organic synthesis. bohrium.comhw.ac.uk
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as nitration or halogenation can be used to introduce functional groups onto the benzofuran ring. The regioselectivity of these reactions must be carefully controlled to favor substitution at the C-5 position.
Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. bohrium.com While C2 and C3 functionalizations are more common, specific conditions can be developed to target other positions on the benzene (B151609) ring portion of the molecule. hw.ac.uk
Synthesis from Substituted Precursors: A more controlled approach involves carrying the C-5 substituent through the synthesis from the beginning. For example, starting with 4-substituted phenols allows the substituent to be precisely placed at the desired location in the final benzofuran product. For the synthesis of (1-Benzofuran-5-yl)hydrazine, a common precursor would be 5-aminobenzofuran or 5-nitrobenzofuran.
| Strategy | Reaction | Reagents | Description |
|---|---|---|---|
| From Substituted Phenol (B47542) | Cyclization | Varies (e.g., Pd catalyst) | Incorporates a 4-substituted phenol (e.g., 4-nitrophenol) into a benzofuran-forming reaction sequence. |
| Post-Cyclization Functionalization | Nitration | HNO₃/H₂SO₄ | Direct nitration of the benzofuran ring, which can then be reduced to an amine. Regioselectivity can be an issue. |
| Post-Cyclization Functionalization | Halogenation | NBS, NCS | Introduction of a halogen atom which can serve as a leaving group for subsequent nucleophilic substitution. |
Introduction of the Hydrazine Moiety at the C-5 Position
Once a 5-functionalized benzofuran is obtained, the next crucial step is the introduction of the hydrazine group. The most common and reliable method proceeds via a diazonium salt intermediate derived from 5-aminobenzofuran.
The classical and most widely used method for preparing aryl hydrazines involves the reduction of an aryldiazonium salt. wikipedia.org
Formation of 5-Aminobenzofuran: If the precursor is a 5-nitrobenzofuran, it must first be reduced to 5-aminobenzofuran. This reduction is typically achieved using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
Diazotization: The resulting 5-aminobenzofuran is then treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form the corresponding 5-benzofuranyldiazonium chloride. This reaction proceeds via the formation of a nitrosonium ion (NO⁺) which is attacked by the nucleophilic amino group. The reaction must be kept at low temperatures (0-5 °C) as diazonium salts are unstable.
Reduction to Hydrazine: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this step is tin(II) chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃). The mechanism involves the addition of electrons to the diazonium salt, followed by protonation to yield the aryl hydrazine.
An alternative, though often less efficient, route is the direct nucleophilic aromatic substitution of a highly activated aryl halide (e.g., 5-chloro- or 5-fluorobenzofuran (B42319) with strong electron-withdrawing groups) with hydrazine hydrate. nih.govgoogle.com However, the diazotization-reduction pathway is generally more versatile for substrates like benzofuran.
The final step is the formation and purification of the hydrochloride salt, which improves the stability and handling of the often-unstable free hydrazine base.
Salt Formation: After the reduction of the diazonium salt, the reaction mixture is typically basic. The (1-Benzofuran-5-yl)hydrazine free base is extracted into an organic solvent. The hydrochloride salt is then precipitated by bubbling hydrogen chloride gas through the organic solution or by adding a solution of HCl in a solvent like ethanol (B145695) or ether.
Purification: The crude (1-Benzofuran-5-yl)hydrazine hydrochloride can be purified by recrystallization. A common method for purifying aryl hydrazine hydrochlorides involves dissolving the crude salt in a minimal amount of hot water, optionally treating with activated charcoal to remove colored impurities, and then re-precipitating the pure white crystals by adding concentrated hydrochloric acid and cooling the mixture. orgsyn.org This process leverages the common ion effect to decrease the solubility of the hydrochloride salt, leading to a high recovery of the purified product. The purity can be assessed by techniques such as melting point determination and NMR spectroscopy.
Optimization of Reaction Conditions and Yields in (1-Benzofuran-5-yl)hydrazinehydrochloride Synthesis
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a small laboratory scale to larger quantities (e.g., 100-200 g) introduces significant challenges related to safety, reaction control, and workup. evotec.com
Safety and Hazard Management: The primary hazard is the thermal instability of the (1-Benzofuran-5-yl)diazonium chloride intermediate. On a larger scale, the risk of accumulation of this intermediate, coupled with potential "hot spots" in the reactor, increases the danger of a runaway decomposition, which involves the rapid and exothermic release of nitrogen gas. mdpi.com
Heat Transfer and Temperature Control: Exothermic reactions, such as diazotization and the subsequent reduction, are more difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger reactors. This makes efficient heat removal critical. A powerful cooling system and careful, slow addition of reagents are necessary to maintain the strict temperature parameters required for the diazotization step.
Continuous Flow Chemistry: To mitigate the risks associated with the accumulation of unstable intermediates, modern scale-up chemistry increasingly employs continuous flow reactors. researchgate.net In a flow synthesis setup, small amounts of reactants are continuously mixed and reacted in a narrow tube reactor. This approach prevents the buildup of large quantities of the hazardous diazonium salt at any given time, significantly improving the safety profile of the process. The excellent heat exchange in microreactors also allows for precise temperature control.
Workup and Isolation: Handling larger volumes of acidic solutions and performing extractions present logistical challenges. The isolation of the final this compound product by filtration requires appropriately sized equipment. Ensuring the purity of the scaled-up batch may necessitate careful optimization of crystallization conditions to remove byproducts such as triphenylphosphine (B44618) oxide.
Reactivity and Reaction Mechanisms of 1 Benzofuran 5 Yl Hydrazinehydrochloride
Nucleophilic Properties of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, rendering it a strong nucleophile. In its hydrochloride salt form, the basicity is reduced, but it can be readily converted to the free base to participate in nucleophilic reactions.
Condensation Reactions with Carbonyl Compounds
(1-Benzofuran-5-yl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding (1-Benzofuran-5-yl)hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. researchgate.netresearchgate.net The reaction is typically catalyzed by a small amount of acid. mdpi.comresearchgate.netmdpi.com The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, leading to a hemiaminal-like intermediate which then eliminates a molecule of water to yield the stable C=N double bond of the hydrazone. libretexts.org
These resulting hydrazones are stable compounds and are often used as key intermediates in further synthetic transformations, most notably the Fischer indole (B1671886) synthesis. niscpr.res.in
Table 1: Examples of Condensation Reactions
| Carbonyl Compound | Product (Hydrazone) |
| Acetone | 1-(1-(Benzofuran-5-yl)hydrazono)propan-2-one |
| Benzaldehyde | (E)-1-((Benzofuran-5-yl)amino)-1-phenylmethanimine |
| Cyclohexanone | 1-(Benzofuran-5-yl)hydrazono)cyclohexane |
| 2-Acetylbenzofuran (B162037) | (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(benzofuran-5-yl)hydrazine |
This table presents expected products from the reaction of (1-Benzofuran-5-yl)hydrazine with various carbonyl compounds, based on established chemical principles.
Acylation and Alkylation Reactions
The nitrogen atoms of the hydrazine moiety are nucleophilic and can react with acylating and alkylating agents. Acylation, typically performed with acyl chlorides or anhydrides, usually occurs at the terminal nitrogen atom (-NH₂) to form hydrazides. These hydrazides are important synthetic intermediates for the construction of other heterocyclic systems like oxadiazoles. scielo.org.za
Alkylation of aryl hydrazines can be complex, potentially leading to mono- or di-substituted products at either nitrogen atom. Selective alkylation can be achieved by using a protecting group strategy and a strong base to form a nitrogen anion, which then acts as the nucleophile. organic-chemistry.org This allows for controlled synthesis of specifically substituted hydrazine derivatives.
Table 2: Representative Acylation and Alkylation Reactions
| Reagent | Reaction Type | Expected Major Product |
| Acetyl Chloride | Acylation | N'-(Benzofuran-5-yl)acetohydrazide |
| Benzoyl Chloride | Acylation | N'-(Benzofuran-5-yl)benzohydrazide |
| Methyl Iodide | Alkylation | 1-(Benzofuran-5-yl)-1-methylhydrazine or 1-(Benzofuran-5-yl)-2-methylhydrazine |
| Benzyl Bromide | Alkylation | 1-Benzyl-2-(benzofuran-5-yl)hydrazine |
This table illustrates the potential products of acylation and alkylation, noting that the precise outcome of alkylation can depend on reaction conditions.
Cycloaddition and Heterocyclic Ring Formation Reactions
(1-Benzofuran-5-yl)hydrazinehydrochloride is a valuable building block for synthesizing more complex heterocyclic systems, particularly those containing nitrogen atoms.
Pyrazole (B372694) Synthesis via Reaction with 1,3-Diketones or β-Keto Esters
One of the most significant reactions of hydrazines is the Knorr pyrazole synthesis, which involves the condensation with a 1,3-dicarbonyl compound. nih.gov The reaction of (1-Benzofuran-5-yl)hydrazine with 1,3-diketones or β-keto esters leads to the formation of benzofuran-substituted pyrazoles. The mechanism involves a double condensation, where one nitrogen of the hydrazine reacts with each of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net This method provides a straightforward route to novel pyrazole derivatives bearing a benzofuran (B130515) moiety, which are of interest in medicinal chemistry. scielo.org.zanih.govresearchgate.net
Table 3: Pyrazole Synthesis Examples
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Structure |
| Acetylacetone (2,4-pentanedione) | 5-(3,5-Dimethyl-1H-pyrazol-1-yl)benzofuran |
| Ethyl Acetoacetate | 1-(Benzofuran-5-yl)-3-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | 5-(3,5-Diphenyl-1H-pyrazol-1-yl)benzofuran |
| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Methyl 5-(benzofuran-2-yl)-1-(benzofuran-5-yl)-1H-pyrazole-3-carboxylate |
This table shows the expected pyrazole products from the reaction of (1-Benzofuran-5-yl)hydrazine with various 1,3-dicarbonyl compounds.
Indole and Other Heterocycle Formations from this compound
The Fischer indole synthesis is a powerful method for constructing indole rings from an aryl hydrazine and an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgmdpi.com (1-Benzofuran-5-yl)hydrazine, as an aryl hydrazine, is a suitable substrate for this reaction. The process begins with the formation of a hydrazone, which then isomerizes to an enamine. A key nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org When applied to (1-Benzofuran-5-yl)hydrazine, this synthesis would produce novel benzofuro[5,6-g]indole derivatives (a class of carbazole (B46965) analogues).
The choice of the carbonyl component determines the substitution pattern on the newly formed indole ring. This reaction is a cornerstone in synthetic organic chemistry for accessing complex indole alkaloids and related structures. niscpr.res.inrsc.org
Table 4: Fischer Indole Synthesis with (1-Benzofuran-5-yl)hydrazine
| Carbonyl Compound | Product (Benzofuro-indole derivative) |
| Acetone | 2,2-Dimethyl-2,8-dihydro-1H-benzofuro[5,6-g]indole |
| Cyclohexanone | 1,2,3,4,9,10-Hexahydro-8H-benzo[g]benzofuro[5,6-b]carbazole |
| Propiophenone | 2-Methyl-3-phenyl-8H-benzofuro[5,6-g]indole |
This table outlines the structures of complex heterocyclic systems expected from the Fischer indole synthesis using (1-Benzofuran-5-yl)hydrazine.
Electrophilic Aromatic Substitution on the Benzofuran Ring System
The benzofuran ring is generally susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity are influenced by the fused benzene (B151609) and furan (B31954) rings, as well as by existing substituents. The furan part of the molecule is more electron-rich than the benzene part, and electrophilic attack typically favors the 2- or 3-position in unsubstituted benzofuran. stackexchange.comechemi.comrsc.org
In this compound, the substituent is on the benzene ring. The hydrazine group, particularly in its protonated hydrochloride form (-NHNH₃⁺), is strongly deactivating and meta-directing. However, under conditions where the free base is present, the -NHNH₂ group is an activating, ortho-, para-directing group. Therefore, the outcome of an electrophilic substitution reaction will heavily depend on the reaction conditions.
Assuming the reaction proceeds on the free base, the -NHNH₂ group at C5 would direct incoming electrophiles to the C4 and C6 positions. The directing influence of the furan oxygen atom (activating, directing to C2 and C7) must also be considered. The C4 and C6 positions are generally favored due to the strong activating and directing effect of the amino-derived group.
Table 5: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Hydrazinyl-4-nitrobenzofuran and 5-Hydrazinyl-6-nitrobenzofuran |
| Bromination | Br₂/FeBr₃ | 4-Bromo-5-hydrazinylbenzofuran and 6-Bromo-5-hydrazinylbenzofuran |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(5-Hydrazinylbenzofuran-4-yl)ethan-1-one and 1-(5-Hydrazinylbenzofuran-6-yl)ethan-1-one |
This table predicts the likely products of electrophilic substitution on the benzofuran ring, assuming the reaction occurs on the activated free base form.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can proceed at either the benzofuran core or the hydrazine functional group, depending on the reagents and reaction conditions employed.
Oxidation:
The benzofuran ring is susceptible to oxidative cleavage. For instance, biomimetic oxidation of benzofuran using hydrogen peroxide catalyzed by Mn(III) porphyrins can lead to the formation of salicylaldehyde. mdpi.com Similarly, oxidation of furan-containing β-ketoesters with Mn(III)/Co(II) catalysts under an oxygen atmosphere can result in the oxidative ring-opening to form 1,4-dicarbonyl moieties. nih.govrsc.orgresearchgate.net It is plausible that under similar conditions, the benzofuran ring of this compound could undergo oxidative degradation.
The hydrazine moiety is readily oxidized. Common oxidizing agents can convert hydrazines to various products, including diazenes, azo compounds, and fully oxidized products like nitrogen gas. The specific outcome depends on the strength of the oxidant and the reaction conditions. For aryl hydrazines, oxidation can also lead to the formation of aryl radicals, which can then participate in subsequent reactions.
Reduction:
The reduction of the benzofuran system can be achieved through catalytic hydrogenation. The furan ring is more susceptible to reduction than the benzene ring. Catalytic reduction of benzofuran derivatives over palladium on carbon (Pd/C) typically yields the corresponding 2,3-dihydrobenzofurans. nih.gov Raney nickel is also an active catalyst for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. nih.gov In contrast, reduction with lithium in ammonia has also been reported for benzofuran systems. acs.org
The hydrazine group itself is generally stable to many reducing conditions. However, under forcing conditions, the N-N bond can be cleaved. More commonly, the hydrazine moiety is utilized as a reducing agent in reactions such as the Wolff-Kishner reduction, although this involves the in situ formation of a diimide species rather than the reduction of the hydrazine itself. Hydrazine is also used as a reducing agent in various catalytic systems. acs.org
Table 1: Plausible Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Product(s) | Notes |
| Oxidation | H₂O₂/Mn(III) Porphyrin | Salicylaldehyde derivatives, ring-opened products | Based on the oxidation of the parent benzofuran. mdpi.com |
| Mild Oxidants (e.g., air, I₂) | Benzofuran-5-yldiazene | Oxidation of the hydrazine moiety. | |
| Reduction | H₂/Pd/C or Raney Ni | (2,3-Dihydro-1-benzofuran-5-yl)hydrazine | Selective reduction of the furan double bond. nih.gov |
| Li/NH₃ | Dihydro or tetrahydrobenzofuran derivatives | Reduction of the aromatic system. acs.org |
Transition Metal-Catalyzed Transformations Involving this compound
This compound is a promising substrate for a variety of transition metal-catalyzed reactions, leveraging the reactivity of both the benzofuran ring and the hydrazine group. Palladium- and copper-based catalysts are particularly prominent in the functionalization of such heterocyclic systems.
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used for the functionalization of benzofurans. C-H arylation of benzofurans at the C2 position can be achieved using palladium acetate (B1210297) with various arylating agents. mdpi.com Suzuki cross-coupling reactions of halogenated benzofurans with boronic acids are also a common method for introducing aryl substituents. nih.gov Furthermore, palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles have been reported, demonstrating the versatility of palladium in functionalizing the benzofuran core. unicatt.itnih.govrsc.org Given these precedents, it is conceivable that this compound could undergo palladium-catalyzed C-H functionalization or, if appropriately halogenated, cross-coupling reactions on the benzofuran nucleus.
The hydrazine moiety can also participate in palladium-catalyzed reactions. For instance, the Fischer indole synthesis, a classic method for preparing indoles from aryl hydrazines and carbonyl compounds, can be modified to proceed via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.
Copper-Catalyzed Reactions:
Copper catalysts are also effective for the synthesis and functionalization of benzofurans. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to substituted benzofurans. rsc.org Copper-catalyzed cross-coupling reactions have also been employed for the synthesis of 3,3-diarylbenzofuranones from benzofuranone peroxides and phenols. iiserpune.ac.in Additionally, copper-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been reported to yield complex heterocyclic structures. acs.org
The hydrazine group can coordinate with transition metals, including copper, to form stable complexes. ajol.info These complexes can then exhibit unique reactivity. For example, copper-catalyzed reactions of N-monosubstituted hydrazones with carbon tetrabromide can lead to the formation of dibromodiazadienes or dibromostyrenes through radical pathways.
Table 2: Potential Transition Metal-Catalyzed Reactions of this compound
| Catalyst | Reaction Type | Potential Coupling Partner | Potential Product(s) |
| Palladium | C-H Arylation | Triarylantimony difluorides | 2-Aryl-(1-benzofuran-5-yl)hydrazine |
| Suzuki Coupling (of a halogenated derivative) | Arylboronic acids | Aryl-substituted (1-benzofuran-5-yl)hydrazine | |
| Tsuji-Trost Reaction (of a suitable precursor) | Nucleophiles (N, S, O, C) | Functionalized benzofuran hydrazine derivatives | |
| Copper | Oxidative Cyclization | Phenols, Alkynes | Formation of more complex benzofuran structures |
| Radical Dearomatization | 2-(Chloromethyl)anilines | Tetrahydrobenzofuro[3,2-b]quinolines |
Derivatization and Structural Modification Strategies for 1 Benzofuran 5 Yl Hydrazinehydrochloride
Synthesis of Substituted Hydrazones and Hydrazides
The hydrazine (B178648) group in (1-Benzofuran-5-yl)hydrazine is a potent nucleophile, making it a focal point for derivatization. The synthesis of hydrazones and hydrazides represents the most direct and widely employed strategy for its structural modification. mdpi.comorganic-chemistry.org
Hydrazone Synthesis: Hydrazones are typically synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. mdpi.com For (1-Benzofuran-5-yl)hydrazine, this reaction involves the nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These reactions are often catalyzed by a small amount of acid and are generally carried out in a protic solvent like ethanol (B145695) under reflux conditions. mdpi.comresearchgate.net The reaction is versatile, accommodating a wide range of substituted aromatic and aliphatic carbonyl compounds, which allows for the introduction of diverse functionalities into the final molecule. scispace.comnih.gov This approach has been successfully used to prepare a variety of benzofuran (B130515) hydrazones with potential biological activities. unife.it
Hydrazide Synthesis: Hydrazides, also known as acylhydrazines, are formed by the acylation of hydrazine. This is commonly achieved by reacting (1-Benzofuran-5-yl)hydrazine with acylating agents such as acyl chlorides, anhydrides, or esters. mdpi.comrsc.org The reaction with highly reactive acyl chlorides and anhydrides often proceeds rapidly at or below room temperature, sometimes in the presence of a base to neutralize the liberated acid. rsc.org Ester-to-hydrazide conversion typically requires more forcing conditions, such as heating in an appropriate solvent. mdpi.com This method provides a robust platform for linking the benzofuran-5-yl moiety to various carboxylic acid-containing molecules, expanding the chemical space for drug discovery and other applications. nih.gov
Table 1: Synthesis of Representative Benzofuran Hydrazones and Hydrazides Note: The following table is illustrative of general synthetic strategies for benzofuran hydrazines.
| Starting Carbonyl/Acyl Compound | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Acetylbenzofuran (B162037) | (2,4,6-Trichlorophenyl)hydrazine | Ethanol, HCl (cat.), Reflux | Hydrazone | mdpi.comresearchgate.net |
| Substituted Aromatic Aldehyde | 5-Chloro benzofuran-2-carbohydrazide | Ethanol, Reflux | Hydrazone (Schiff Base) | researchgate.net |
| 2-Acetylbenzofuran | 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Anhydrous Ethanol, HCl (cat.), Reflux | Hydrazone | mdpi.com |
| Various Aromatic Acid Chlorides | Hydrazine Monohydrate | Strong Base (e.g., KOH) | Hydrazide | rsc.org |
| Carboxylic Acids | Thionyl Chloride, then Hydrazine | 1,2-Dichloroethane, Reflux | Hydrazide | nih.gov |
Formation of Polyheterocyclic Systems Incorporating the Benzofuran-Hydrazine Core
The derivatives of (1-Benzofuran-5-yl)hydrazine, particularly hydrazides and hydrazones, are valuable synthons for constructing more complex polyheterocyclic systems. The embedded N-N bond and adjacent functional groups provide a reactive template for intramolecular or intermolecular cyclization reactions, leading to the formation of stable five- or six-membered heterocyclic rings.
A prominent example is the conversion of benzofuran-containing carbohydrazides into 1,3,4-oxadiazoles. This transformation can be achieved by treating the hydrazide with a dehydrating agent like phosphoryl chloride or by reacting it with carbon disulfide in the presence of a base. nih.govresearchgate.net The resulting 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore found in numerous biologically active compounds. nih.gov
Similarly, benzofuran-hydrazones can be used as precursors for other heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrazoles, thiazoles, or other nitrogen-containing heterocycles, effectively fusing a new ring system onto the benzofuran-hydrazine core. nih.gov These synthetic strategies significantly enhance the structural diversity of compounds derived from (1-Benzofuran-5-yl)hydrazine, providing access to novel scaffolds for pharmacological evaluation.
Table 2: Examples of Polyheterocyclic Systems from Benzofuran-Hydrazine Derivatives
| Starting Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Benzofuran-carbohydrazide | Carbon Disulfide, Alcoholic KOH | 1,3,4-Oxadiazole | researchgate.net |
| Acyl Hydrazide | Phosphoryl Chloride | 1,3,4-Oxadiazole | nih.gov |
| Hydrazide-hydrazone | Phenylisothiocyanate, Sulfur | Thiazole | nih.gov |
| Benzofuran-hydrazone | Chloroacetyl chloride | Azetidin-2-one | General Reaction |
| Benzofuran-hydrazine | 1,3-Dicarbonyl compound | Pyrazole (B372694) | General Reaction |
Covalent Linkage and Conjugation via the Hydrazine Nitrogen
The terminal nitrogen of the hydrazine moiety in (1-Benzofuran-5-yl)hydrazine serves as a versatile handle for covalent linkage and conjugation to other molecules. Its nucleophilicity allows for the formation of stable bonds with a variety of electrophilic partners. This capability is instrumental in the development of bioconjugates, probes, and functional materials where the benzofuran unit imparts specific properties such as fluorescence or biological activity.
Conjugation can be achieved through several well-established chemical reactions:
Amide Bond Formation: Reaction with activated carboxylic acids (e.g., NHS esters) or coupling reagents (e.g., EDC, HATU) allows the benzofuran moiety to be attached to proteins, peptides, or other biomolecules.
Urea/Thiourethane Formation: Treatment with isocyanates or isothiocyanates yields substituted ureas or thioureas, providing a stable linkage with different electronic and hydrogen-bonding properties compared to an amide bond.
Reductive Amination: While the formation of a hydrazone is a primary pathway, subsequent reduction of the C=N bond can yield a stable, single-bonded hydrazine derivative, offering a more flexible linkage.
These conjugation strategies enable the site-specific incorporation of the benzofuran scaffold into larger molecular architectures, facilitating the development of targeted therapeutic agents or diagnostic tools.
Regioselective Functionalization of the Benzofuran Nucleus in Derivatives
In derivatives of (1-Benzofuran-5-yl)hydrazine, the substituent at the 5-position will direct incoming electrophiles. The hydrazine-derived group, especially after conversion to a hydrazone or hydrazide, can modulate the electronic density of the benzene (B151609) ring. Standard electrophilic aromatic substitution reactions, such as:
Halogenation (e.g., with NBS or NCS)
Nitration (e.g., with HNO₃/H₂SO₄)
Friedel-Crafts Acylation/Alkylation
can be employed to introduce additional functional groups onto the benzene ring of the benzofuran core. The precise location of this substitution (regioselectivity) will depend on the directing effects of the 5-position substituent and any other groups present. This multi-stage modification approach—initial derivatization at the hydrazine followed by functionalization of the aromatic core—provides a powerful strategy for fine-tuning the physicochemical and biological properties of the target compounds. rsc.org
Computational and Theoretical Studies of 1 Benzofuran 5 Yl Hydrazinehydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of (1-Benzofuran-5-yl)hydrazine hydrochloride. These methods, rooted in density functional theory (DFT), offer a robust framework for analyzing the molecule's frontier molecular orbitals and electrostatic potential surface, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net
For benzofuran (B130515) derivatives, the HOMO is typically distributed over the benzofuran ring system, indicating that this region is prone to electrophilic attack. The LUMO, conversely, is generally located over the same aromatic system, signifying the likely sites for nucleophilic attack. In the case of (1-Benzofuran-5-yl)hydrazine hydrochloride, the presence of the hydrazine (B178648) group is expected to influence the energy and distribution of these orbitals significantly. The lone pair of electrons on the nitrogen atoms of the hydrazine moiety would likely contribute to the HOMO, making this part of the molecule a primary site for interaction with electrophiles.
Table 1: Theoretical Frontier Molecular Orbital Energies for (1-Benzofuran-5-yl)hydrazine hydrochloride
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic hydrazine compounds.
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) mapping is a valuable method for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. wolfram.comyoutube.com This is achieved by calculating the electrostatic potential at the molecule's surface. Red-colored regions on an EPS map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For (1-Benzofuran-5-yl)hydrazine hydrochloride, the EPS map would be expected to show a significant region of negative electrostatic potential around the nitrogen atoms of the hydrazine group due to the presence of lone pair electrons. The benzofuran ring, being aromatic, would exhibit a more complex potential distribution, with the oxygen atom also contributing to a region of negative potential. The hydrochloride salt form implies that the hydrazine group is protonated, which would significantly alter the EPS map, creating a large region of positive potential around the -NH2NH3+ group, making it a focal point for interactions with nucleophiles.
Conformational Analysis and Energy Landscapes of (1-Benzofuran-5-yl)hydrazine hydrochloride and its Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure of (1-Benzofuran-5-yl)hydrazine hydrochloride and how its shape influences its properties and interactions. The molecule possesses rotational freedom around the C-N bond connecting the benzofuran ring to the hydrazine moiety, leading to various possible conformations.
Reaction Pathway Simulations and Transition State Analysis
Computational simulations of reaction pathways provide detailed mechanistic insights into the chemical transformations involving (1-Benzofuran-5-yl)hydrazine hydrochloride. These simulations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states.
The analysis of the transition state structure is particularly informative as it represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By calculating the vibrational frequencies of the transition state, it can be confirmed as a true saddle point on the potential energy surface (characterized by one imaginary frequency). This type of analysis is instrumental in predicting reaction kinetics and understanding the factors that control the reaction mechanism. For instance, in reactions where the hydrazine group acts as a nucleophile, simulations can elucidate the step-by-step process of bond formation and breaking.
Molecular Docking and Interaction Studies with Model Chemical Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. africanjournalofbiomedicalresearch.com This method is widely used in drug discovery to understand how a ligand might interact with a biological target. nih.gov In the context of (1-Benzofuran-5-yl)hydrazine hydrochloride, docking studies can be performed with model chemical systems to explore its potential non-covalent interactions, such as hydrogen bonding, and hydrophobic interactions. nih.gov
These studies can provide valuable information about the binding affinity and the specific interactions that stabilize the complex. For example, docking this compound into the active site of a model enzyme could reveal key hydrogen bonds formed by the hydrazine group and pi-stacking interactions involving the benzofuran ring. The results of molecular docking are often quantified by a scoring function that estimates the binding energy, with lower binding energies indicating a more favorable interaction. africanjournalofbiomedicalresearch.com Such studies have been successfully applied to various benzofuran derivatives to predict their biological activities. nih.govresearchgate.net
Advanced Analytical Methodologies for Research on 1 Benzofuran 5 Yl Hydrazinehydrochloride
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (1-Benzofuran-5-yl)hydrazinehydrochloride, providing unequivocal confirmation of its elemental composition. Techniques like Time-of-Flight (TOF) or Orbitrap HRMS can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically within 5 ppm), allowing for the calculation of a unique molecular formula. For this compound, analysis would be performed on the protonated molecular ion of the free base, [C₈H₈N₂O+H]⁺.
The calculated exact mass of this ion is 149.0715, which serves as a primary identifier. Any significant deviation from this value in an experimental measurement would indicate the presence of impurities or an incorrect structural assignment.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion can elucidate the structure through characteristic fragmentation patterns. The fragmentation of the benzofuran (B130515) ring and cleavage of the hydrazine (B178648) moiety provide structural insights. Common fragmentation pathways include the loss of ammonia (B1221849) (NH₃), cleavage of the N-N bond, and fragmentation of the benzofuran core itself.
Table 1: Predicted HRMS Data and Major Fragments for (1-Benzofuran-5-yl)hydrazine.
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₉N₂O⁺ | 149.0715 | Protonated molecular ion of the free base. |
| [M+H - NH₃]⁺ | C₈H₆NO⁺ | 132.0449 | Loss of ammonia from the hydrazine group. |
| [M+H - N₂H₄]⁺ | C₈H₅O⁺ | 117.0340 | Cleavage of the C-N bond, loss of hydrazine. |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0340 | Loss of CO from the [C₈H₅O]⁺ fragment. |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the protons on the furan (B31954) ring (H-2, H-3), the benzene (B151609) ring (H-4, H-6, H-7), and the hydrazine group (NHNH₂). The protons of the hydrazinium (B103819) group are typically broad and may exchange with solvent protons like D₂O.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The benzofuran moiety has eight distinct carbon signals, including two quaternary carbons (C-3a, C-7a) and the carbon bearing the hydrazine group (C-5).
While less common, ¹⁵N NMR could be used to directly probe the nitrogen environments of the hydrazine group, providing further structural confirmation.
Table 2: Predicted ¹H NMR Chemical Shifts for (1-Benzofuran-5-yl)hydrazine in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.9 - 8.1 | d (doublet) | J ≈ 2.2 |
| H-3 | ~6.9 - 7.1 | d (doublet) | J ≈ 2.2 |
| H-4 | ~7.6 - 7.8 | d (doublet) | J ≈ 2.0 |
| H-6 | ~7.1 - 7.3 | dd (doublet of doublets) | J ≈ 8.7, 2.0 |
| H-7 | ~7.5 - 7.6 | d (doublet) | J ≈ 8.7 |
| -NHNH₂ | ~8.0 - 10.0 | br s (broad singlet) | N/A |
Table 3: Predicted ¹³C NMR Chemical Shifts for (1-Benzofuran-5-yl)hydrazine in DMSO-d₆.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 |
| C-3 | ~107 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~148 |
| C-6 | ~115 |
| C-7 | ~112 |
| C-7a | ~154 |
2D NMR experiments are essential to confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, confirming adjacent protons, such as the H-6/H-7 and H-2/H-3 pairs.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps to confirm stereochemistry and conformation. A NOESY correlation between the H-4 proton and the NH protons of the hydrazine group would be expected.
Table 4: Expected Key 2D NMR Correlations for (1-Benzofuran-5-yl)hydrazine.
| Experiment | Observed Correlation | Information Gained |
|---|---|---|
| COSY | H-6 ↔ H-7; H-2 ↔ H-3 | Confirms adjacent protons on the aromatic and furan rings. |
| HMQC/HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7 | Assigns carbons directly bonded to protons. |
| HMBC | H-4 ↔ C-5, C-3a, C-7a; H-6 ↔ C-4, C-5, C-7a | Confirms the position of the hydrazine substituent at C-5. |
| NOESY | H-4 ↔ NH (hydrazine) | Confirms spatial proximity between the hydrazine group and H-4. |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. researchgate.net For this compound, this technique would unambiguously confirm the atomic connectivity and the three-dimensional arrangement of the ions in the crystal lattice.
The analysis would reveal the protonation site on the hydrazine moiety, forming the hydrazinium cation. Crucially, it would detail the network of intermolecular interactions, particularly the hydrogen bonds between the hydrazinium group (N-H donors) and the chloride anion (acceptor). ajsonline.orgnih.gov Additional interactions, such as π-π stacking between the aromatic benzofuran rings, could also be identified, which govern the crystal packing. ajsonline.orgcambridge.orgnii.ac.jp
While a crystal structure for this compound is not publicly available, studies on related hydrazine hydrochloride salts show they often crystallize in common space groups like monoclinic or orthorhombic systems. cambridge.orgnii.ac.jp This technique is also invaluable for studying co-crystals, where the compound is crystallized with another molecule to modify its physical properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. researchgate.net Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a molecular fingerprint.
For this compound, key vibrational modes include:
N-H stretching: The N-H bonds of the hydrazinium cation (-NH₂-NH₃⁺) give rise to strong, broad absorptions in the FT-IR spectrum, typically in the 3200-2600 cm⁻¹ range. The broadening is a direct result of strong hydrogen bonding with the chloride anion.
C=C stretching: Aromatic ring stretching vibrations appear in the 1620-1450 cm⁻¹ region.
C-O-C stretching: The ether linkage of the furan ring shows characteristic bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-H stretching and bending: Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane bending modes in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the skeletal vibrations of the benzofuran ring system. researchgate.netnih.gov
Table 5: Expected Characteristic Vibrational Frequencies for this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 2600 | N-H stretch (broad) | Hydrazinium (-NH₂-NH₃⁺) |
| 3100 - 3000 | C-H stretch | Aromatic/Furan |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| ~1600 | N-H bend (scissoring) | Hydrazinium (-NH₃⁺) |
| ~1250 | Asymmetric C-O-C stretch | Benzofuran Ether |
| 850 - 800 | C-H out-of-plane bend | Substituted Benzene |
Chromatographic Techniques (HPLC, GC-MS) for Purity Analysis and Reaction Monitoring
Chromatographic methods are the cornerstone for assessing the purity of this compound and for monitoring its synthesis. cdc.gov
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product. Due to the polar and ionic nature of the hydrochloride salt, reversed-phase HPLC (RP-HPLC) is typically employed. A C18 or phenyl-hexyl stationary phase with an acidic aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid) provides good separation of the main compound from starting materials and byproducts. helixchrom.comnih.gov Detection is commonly achieved using a UV detector, as the benzofuran ring system is a strong chromophore. Purity is determined by the relative area percentage of the main peak.
Table 6: Representative HPLC Method for Purity Analysis.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is less suitable for the direct analysis of the hydrochloride salt due to its low volatility and potential for thermal degradation in the hot injector. cdc.govresearchgate.net However, GC-MS can be a powerful tool for monitoring reaction progress by analyzing the free base form or by converting the hydrazine into a more volatile derivative. nih.gov For instance, reaction with an aldehyde or ketone (e.g., acetone) forms a stable, volatile hydrazone that can be readily analyzed by GC-MS, allowing for the identification of the desired product and any related impurities during synthesis. researchgate.net
Applications of 1 Benzofuran 5 Yl Hydrazinehydrochloride in Organic Synthesis and Material Science Research
Building Block for the Synthesis of Complex Heterocyclic Compounds
The presence of both a benzofuran (B130515) moiety and a hydrazine (B178648) functional group in (1-Benzofuran-5-yl)hydrazinehydrochloride makes it an excellent starting material for the synthesis of a variety of complex heterocyclic compounds. The benzofuran scaffold is a common feature in many biologically active natural products and synthetic compounds. researchgate.netacs.org The hydrazine group, a potent nucleophile, readily participates in cyclization reactions to form stable heterocyclic rings.
One of the most notable applications of this compound is in the Fischer indole (B1671886) synthesis . wikipedia.orgalfa-chemistry.combyjus.com This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone to form an indole. wikipedia.orgalfa-chemistry.com By using this compound, chemists can synthesize novel benzofuran-fused indole derivatives. These hybrid molecules are of significant interest due to the combined biological activities associated with both the benzofuran and indole ring systems. For instance, the reaction of 2-acetylbenzofuran (B162037) with various phenylhydrazine hydrochlorides has been shown to produce 2-(2-benzo[b]furo)indoles in good yields. niscpr.res.in This suggests a direct synthetic route to complex fused heterocyclic systems starting from this compound.
Furthermore, the hydrazine moiety can be utilized to construct other important heterocyclic rings such as pyrazoles . The condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental method for pyrazole (B372694) synthesis. orientjchem.orgnih.govrevistabionatura.orgorganic-chemistry.org Therefore, this compound can serve as a key precursor for the synthesis of benzofuran-substituted pyrazoles, which are another class of compounds with a broad spectrum of potential applications.
The versatility of this building block is summarized in the table below:
| Target Heterocycle | Key Reaction | Potential Significance |
|---|---|---|
| Benzofuran-fused Indoles | Fischer Indole Synthesis | Combines structural features of two important pharmacophores. |
| Benzofuran-substituted Pyrazoles | Condensation with 1,3-dicarbonyls | Access to a class of compounds with diverse applications. |
Ligand Precursor in Coordination Chemistry Research
The field of coordination chemistry often utilizes organic molecules containing heteroatoms, known as ligands, to form stable complexes with metal ions. These metal complexes have a wide range of applications, including catalysis, materials science, and sensing. This compound, with its nitrogen and oxygen heteroatoms, is a promising candidate for use as a ligand precursor.
The hydrazine group can coordinate to metal ions through its lone pair of electrons on the nitrogen atoms. Furthermore, the benzofuran ring, with its oxygen atom, can also participate in coordination. The versatility of the hydrazine moiety allows for the synthesis of more complex ligands through condensation reactions with aldehydes or ketones, leading to the formation of hydrazones. These hydrazone ligands can then be used to form stable complexes with a variety of transition metals.
Research has shown that ligands derived from benzofuran-2-carbohydrazide can form stable mixed ligand complexes with metals such as copper(II), cadmium(II), cobalt(II), zinc(II), nickel(II), and mercury(II). eudl.eu Similarly, thiosemicarbazide (B42300) ligands derived from benzofuran-2-carboxyhydrazide have been used to synthesize complexes with a range of metal ions, where the ligand coordinates through the oxygen of the carbonyl group and the nitrogen of the hydrazine residue. researchgate.net These findings strongly suggest that this compound can be similarly employed to generate novel ligands and their corresponding metal complexes.
The potential of this compound as a ligand precursor is highlighted in the following table:
| Metal Ions | Potential Ligand Type | Coordination Sites |
|---|---|---|
| Transition Metals (e.g., Cu, Ni, Co, Zn) | Hydrazine or Hydrazone derivatives | Nitrogen atoms of the hydrazine/hydrazone, Oxygen atom of the benzofuran ring |
Intermediate in the Development of Advanced Chemical Probes and Reagents
Chemical probes are essential tools in chemical biology and diagnostics, enabling the visualization and study of biological processes and the detection of specific analytes. The development of novel fluorescent probes is an area of intense research. Benzofuran derivatives have been identified as promising fluorescent scaffolds due to their inherent light-emitting properties. nih.govrsc.org
This compound can serve as a key intermediate in the synthesis of such advanced chemical probes. The benzofuran core can act as the fluorophore, the part of the molecule responsible for fluorescence. The hydrazine group provides a reactive handle for attaching the probe to other molecules, such as biomolecules or recognition units for specific analytes. The structure of the benzofuran moiety can be modulated to fine-tune the optical properties of the probe, such as its absorption and emission wavelengths. nih.govnih.gov
For instance, benzofuran derivatives have been investigated as fluorescent probes for biological imaging, where the introduction of different substituents on the benzofuran ring can significantly alter their photophysical properties. nih.govnih.gov The hydrazine group of this compound can be reacted with aldehydes or ketones on a target molecule to form a stable hydrazone linkage, effectively tagging it with the fluorescent benzofuran unit. A triphenylamine-benzofuran derivative has been developed as a fluorescent probe for hydrogen polysulfide. researchgate.net
The potential applications of this compound in the development of chemical probes are summarized below:
| Probe Type | Function of Benzofuran Moiety | Function of Hydrazine Moiety |
|---|---|---|
| Fluorescent Probes | Fluorophore | Reactive handle for conjugation to target molecules |
Precursor for Functional Materials Research (Excluding Biological/Pharmaceutical Applications)
Beyond its applications in the synthesis of discrete molecules, this compound also holds potential as a precursor for the development of novel functional materials. The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for materials with applications in electronics and optics.
Benzofuran derivatives have been explored for their use in organic electronics , specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.com The rigidity and light-emitting properties of the benzofuran core contribute to good carrier transport and thermal stability in these devices. alfa-chemistry.com Furan-based semiconductor materials are gaining attention for their potential in organic photovoltaics. nih.govbohrium.com this compound could be used to synthesize larger conjugated systems or polymers incorporating the benzofuran unit, which could then be investigated for their semiconducting properties.
Furthermore, the benzofuran scaffold is a component of some polymers with desirable thermal and optical properties. nih.govresearchgate.netscienceopen.comacs.orgnih.gov The hydrazine group of this compound can be utilized in polymerization reactions, for example, through polycondensation with dicarbonyl compounds, to incorporate the benzofuran moiety into the polymer backbone. Such polymers could exhibit high glass transition temperatures and specific optical characteristics, making them suitable for various material applications. The synthesis of polymers with benzofuro-benzofuran structures has been reported, highlighting the utility of the benzofuran core in creating heat-stable polymers. researchgate.net
The potential of this compound as a precursor for functional materials is outlined in the following table:
| Material Type | Potential Application | Role of this compound |
|---|---|---|
| Organic Semiconductors | OLEDs, OFETs, Organic Photovoltaics | Precursor for synthesizing larger conjugated systems containing the benzofuran moiety. |
| Polymers | High-performance plastics, materials with specific optical properties. | Monomer for incorporating the benzofuran unit into polymer chains. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (1-Benzofuran-5-yl)hydrazinehydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized via refluxing benzofuran derivatives with hydrazine hydrochloride in ethanol (20 mL) for 6–8 hours. Post-reaction, cooling and crystallization from ethanol yield the product. Purity is confirmed through melting point analysis, elemental analysis (C, H, N), and HPLC with UV detection at 254 nm .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Avoid prolonged storage, as hydrazine derivatives degrade over time, increasing toxicity risks .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identify benzofuran protons (δ 6.8–7.5 ppm) and hydrazine NH2 signals (δ 4.5–5.5 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak).
- FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and benzofuran C–O–C vibrations (1240–1270 cm⁻¹) .
- Validation : Cross-reference data with analogs like (2-methylbenzyl)hydrazine hydrochloride (C8H13ClN2, MW 172.655 Da) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies at pH 1–13 (37°C, 72 hours). Quantify degradation via HPLC with a C18 column (acetonitrile/water gradient). Hydrazine derivatives are prone to hydrolysis in basic conditions, forming benzofuran-5-amine and hydrochloric acid .
- Mitigation : Store at pH 4–6 (buffered solutions) and avoid prolonged exposure to light .
Advanced Research Questions
Q. What are the degradation pathways of this compound under oxidative stress, and how can degradation products be characterized?
- Methodology : Expose the compound to H2O2 (3% v/v) or UV light (254 nm). Analyze products via LC-MS/MS (QTOF) and compare fragmentation patterns to known hydrazine degradation products (e.g., benzofuran derivatives or azobenzene analogs). Use TCEP or DTT to stabilize reactive intermediates .
- Insights : Hydrazine moieties react with ROS, forming diazenes or N–N cleavage products. Reference degradation pathways of dronedarone hydrochloride, a structurally related benzofuran .
Q. How does this compound interact with biological thiols (e.g., glutathione), and what are the implications for cytotoxicity?
- Methodology : Incubate the compound with glutathione (GSH, 1 mM) in PBS (pH 7.4, 37°C). Monitor adduct formation via LC-MS and quantify free thiols using Ellman’s reagent. Hydrazines form stable thiol-hydrazine conjugates, depleting GSH and inducing oxidative stress .
- Relevance : Correlate findings with hemolytic anemia observed in phenylhydrazine toxicity models .
Q. Can green chromatographic methods reduce organic solvent use while separating this compound from complex matrices?
- Methodology : Develop a UHPLC method using a fused-core C18 column (2.7 µm) with ethanol/water mobile phases. Compare efficiency to traditional acetonitrile-based methods. For lipophilic analogs like dronedarone, fused-core columns reduce solvent consumption by 40% without compromising resolution .
- Validation : Assess retention time reproducibility and peak symmetry under gradient elution (5–95% organic phase in 10 minutes).
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
